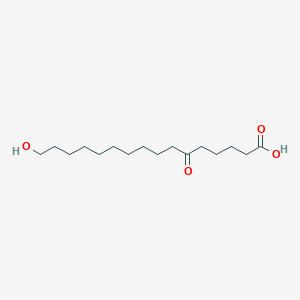
16-Hydroxy-6-oxohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-6-oxohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of both a hydroxy group at the 16th position and an oxo group at the 6th position. This compound is a member of the ω-hydroxy-long-chain fatty acids and is known for its role in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy-6-oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid derivatives. One common method includes the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst under controlled conditions . This process ensures the selective introduction of the hydroxy and oxo functional groups at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 16-Hydroxy-6-oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxy group to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under acidic or basic conditions.
Major Products:
Oxidation: 16-Carboxy-6-oxohexadecanoic acid.
Reduction: 16-Hydroxy-6-hydroxyhexadecanoic acid.
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
16-Hydroxy-6-oxohexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 16-Hydroxy-6-oxohexadecanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases.
Pathways: Participates in the β-oxidation pathway, contributing to energy production and lipid metabolism
Comparison with Similar Compounds
16-Hydroxyhexadecanoic acid: Lacks the oxo group at the 6th position.
16-Oxohexadecanoic acid: Lacks the hydroxy group at the 16th position
Uniqueness: 16-Hydroxy-6-oxohexadecanoic acid is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
16-hydroxy-6-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c17-14-10-6-4-2-1-3-5-7-11-15(18)12-8-9-13-16(19)20/h17H,1-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNFFQUWJZURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)
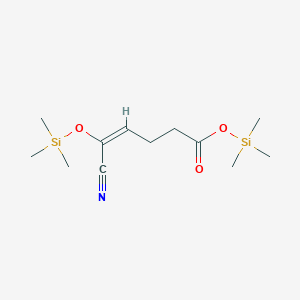

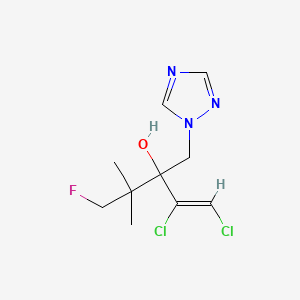
![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)


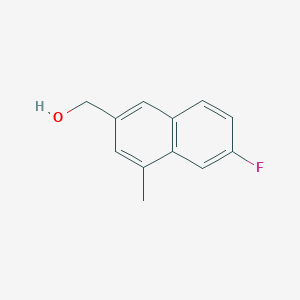
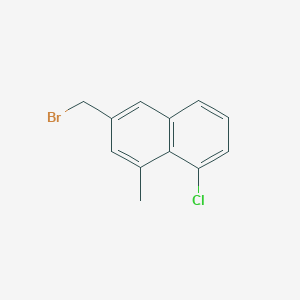
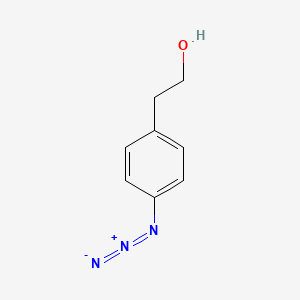
![7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B8046529.png)
